molecular formula C11H13ClN2O2 B7557533 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide

4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide

Cat. No.: B7557533
M. Wt: 240.68 g/mol
InChI Key: UIBRFRMPCFBHNO-UHFFFAOYSA-N
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Description

4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a dimethylbenzamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-5-8(11(16)13-2)3-4-9(7)14-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBRFRMPCFBHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide typically involves the reaction of 3-dimethylaminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically isolated through filtration and drying processes, ensuring high yield and purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new amide or thioamide derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide involves its interaction with biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. This interaction can disrupt cellular processes and has been explored for therapeutic applications, particularly in targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide
  • N-chloroacetyl-2,4-dimethylbenzamide
  • N-chloroacetyl-3,5-dimethylbenzamide

Uniqueness

4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which influences its reactivity and biological activity. The presence of both chloroacetyl and dimethyl groups provides a balance of hydrophilic and hydrophobic properties, enhancing its interaction with biological targets .

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